

A Head-to-Head Comparison of Enoxaparin and Fondaparinux in Thrombosis Models

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Compound of Interest

Compound Name: *Noraucuparin*

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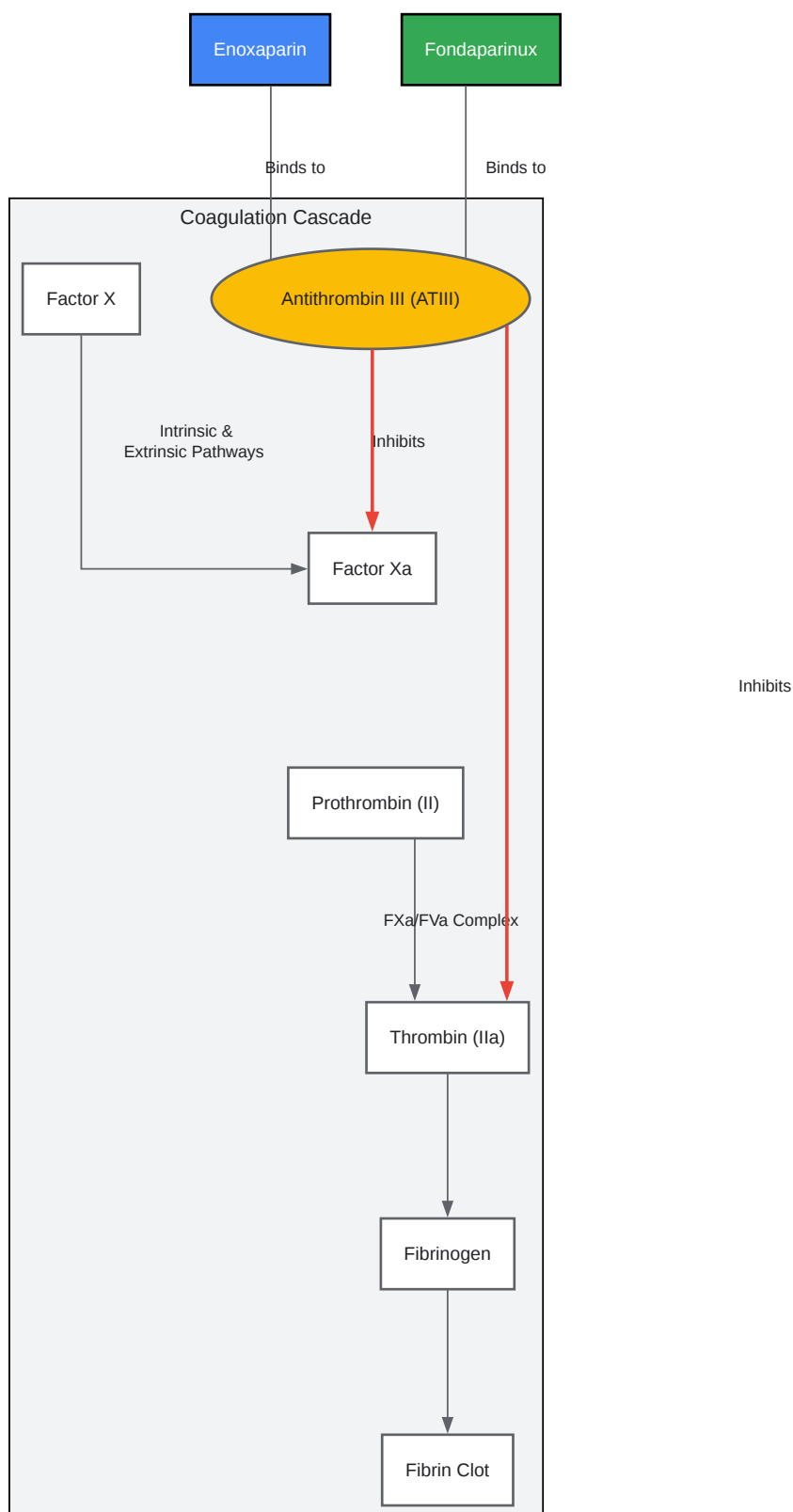
This guide provides an objective comparison of the performance of Enoxaparin and Fondaparinux, two widely used anticoagulants, with a focus on their effects in preclinical thrombosis models. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these antithrombotic agents.

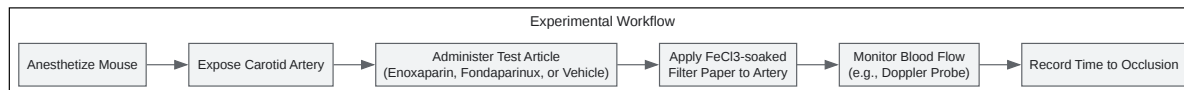
Introduction to Enoxaparin and Fondaparinux

Enoxaparin is a low-molecular-weight heparin (LMWH) that exerts its anticoagulant effect by binding to antithrombin III (ATIII), thereby potentiating the inactivation of both Factor Xa and Factor IIa (thrombin), with a higher activity against Factor Xa. Fondaparinux is a synthetic pentasaccharide that corresponds to the minimal antithrombin-binding sequence of heparin. It is a selective indirect inhibitor of Factor Xa, as it exclusively potentiates the ATIII-mediated neutralization of Factor Xa and does not inhibit thrombin.

Mechanism of Action

The distinct mechanisms of action of Enoxaparin and Fondaparinux underlie their different pharmacological profiles. Enoxaparin, being a larger molecule than Fondaparinux, can form a ternary complex with ATIII and thrombin, leading to thrombin inactivation. Fondaparinux is too short to bridge ATIII and thrombin and therefore only accelerates the inactivation of Factor Xa by ATIII.





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